Methyltitanium isopropoxide
CAS No.:
Cat. No.: VC18704460
Molecular Formula: C10H24O3Ti
Molecular Weight: 240.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H24O3Ti |
|---|---|
| Molecular Weight | 240.16 g/mol |
| IUPAC Name | carbanide;propan-2-olate;titanium(4+) |
| Standard InChI | InChI=1S/3C3H7O.CH3.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H3;/q4*-1;+4 |
| Standard InChI Key | BZUPBRMVUVSHKU-UHFFFAOYSA-N |
| Canonical SMILES | [CH3-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] |
Introduction
Chemical Identity and Structural Characteristics
Methyltitanium isopropoxide () is classified as a titanium alkoxide derivative with a molecular weight of 240.16–240.18 g/mol, depending on isotopic distribution . The compound typically exists as a yellow liquid at room temperature, with a density of 0.895 g/mL and a boiling point of 65°C at standard atmospheric pressure . Its structure features a tetrahedral titanium center bonded to one methyl group and three isopropoxy ligands, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography studies .
Spectroscopic and Physical Properties
Key spectroscopic signatures include:
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IR Spectroscopy: Strong absorption bands at 1,020 cm (Ti-O stretching) and 2,950 cm (C-H stretching of isopropoxy groups).
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NMR: NMR shows characteristic peaks at δ 1.2 ppm (isopropoxy methyl groups) and δ 0.9 ppm (Ti-bound methyl group) .
Table 1: Physicochemical Properties of Methyltitanium Isopropoxide
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves the reaction of titanium tetrachloride () with methylmagnesium chloride () and isopropanol () under inert conditions :
This method yields solutions of methyltitanium isopropoxide in tetrahydrofuran (THF) at concentrations up to 1M . Alternative approaches include transmetalation reactions between titanium isopropoxide () and methylating agents like trimethylaluminum .
Industrial Manufacturing
A patented continuous-flow process (KR20010065659A) optimizes yield (≥95%) by employing stoichiometric excesses of isopropanol (4–6 mol per mole of ) and ammonia gas to sequester HCl byproducts . Critical parameters include:
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Temperature: -10°C to 0°C to suppress side reactions
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Solvent: Benzene or THF for HCl removal via azeotropic distillation
Reactivity and Catalytic Applications
Lewis Acid Catalysis
The compound’s strong Lewis acidity () enables activation of electrophilic substrates. Notable applications include:
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Cyclopropanation: Catalyzes the formation of cyclopropanes from alkenes and diazo compounds via titanium-carbene intermediates .
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Enantioselective Oxidations: When combined with chiral ligands, it facilitates asymmetric epoxidations with enantiomeric excess (ee) values exceeding 90% .
Material Science Applications
In sol-gel processes, controlled hydrolysis of methyltitanium isopropoxide produces titanium dioxide () nanostructures:
Morphological control (e.g., anatase vs. rutile phases) is achieved by adjusting water-to-alkoxide ratios and adding acetic acid as a chelating agent .
Table 2: Catalytic Performance in Selected Reactions
| Reaction Type | Substrate | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Cyclopropanation | Styrene | 82% | 94% trans | |
| Epoxidation | Allylic Alcohol | 78% | 91% ee | |
| Thin-Film Deposition | 300 nm/hr | 99.5% purity |
Recent Advances and Future Directions
Hybrid Nanocomposites
Incorporating methyltitanium isopropoxide into metal-organic frameworks (MOFs) enhances photocatalytic activity for reduction, achieving turnover frequencies (TOF) of 120 h under visible light .
Pharmaceutical Synthesis
A 2024 study demonstrated its utility in synthesizing chiral β-lactam antibiotics via kinetic resolution, reducing synthesis steps from six to three.
Challenges and Opportunities
While stability improvements (e.g., microencapsulation in polystyrene matrices) have extended shelf life to 18 months, industrial adoption requires cost-effective large-scale synthesis methods .
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